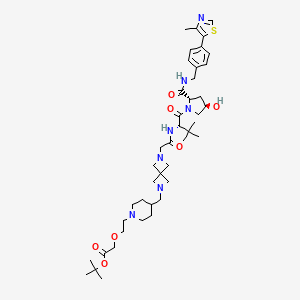
E3 ligase Ligand-Linker Conjugate 31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 ligase Ligand-Linker Conjugate 31 is a part of the proteolysis-targeting chimera (PROTAC) technology. PROTACs are bifunctional molecules that consist of a target-binding ligand, a linker, and an E3 ligase-binding moiety. These molecules are designed to induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system, leading to the targeted protein’s ubiquitination and subsequent degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 31 involves several steps. Typically, the process starts with the preparation of the E3 ligase ligand, which is then connected to a linker. The linker is subsequently attached to the target-binding ligand. Common reagents used in these reactions include primary amines, DIPEA (N,N-diisopropylethylamine), and DMF (dimethylformamide) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
E3 ligase Ligand-Linker Conjugate 31 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
E3 ligase Ligand-Linker Conjugate 31 has numerous applications in scientific research:
Chemistry: Used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: Employed in the study of protein degradation pathways and cellular processes.
Medicine: Investigated for its potential in targeted cancer therapies and the treatment of other diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
E3 ligase Ligand-Linker Conjugate 31 exerts its effects by forming a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .
Comparison with Similar Compounds
Similar Compounds
Cereblon-based PROTACs: Utilize cereblon as the E3 ligase ligand.
Von Hippel-Lindau (VHL)-based PROTACs: Employ VHL as the E3 ligase ligand.
MDM2-based PROTACs: Use MDM2 as the E3 ligase ligand
Uniqueness
E3 ligase Ligand-Linker Conjugate 31 is unique due to its specific ligand-linker combination, which provides distinct binding affinities and degradation efficiencies compared to other PROTACs. Its design allows for targeted degradation of specific proteins, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C43H65N7O7S |
|---|---|
Molecular Weight |
824.1 g/mol |
IUPAC Name |
tert-butyl 2-[2-[4-[[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,6-diazaspiro[3.3]heptan-6-yl]methyl]piperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C43H65N7O7S/c1-29-37(58-28-45-29)32-10-8-30(9-11-32)19-44-39(54)34-18-33(51)21-50(34)40(55)38(41(2,3)4)46-35(52)22-49-26-43(27-49)24-48(25-43)20-31-12-14-47(15-13-31)16-17-56-23-36(53)57-42(5,6)7/h8-11,28,31,33-34,38,51H,12-27H2,1-7H3,(H,44,54)(H,46,52)/t33-,34+,38-/m1/s1 |
InChI Key |
OKEZJFPCBFRWFS-IPCQUCSASA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)CCOCC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)CCOCC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















